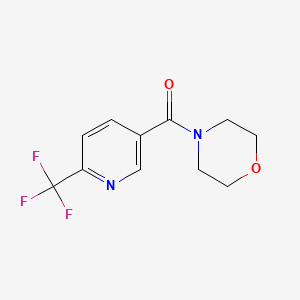

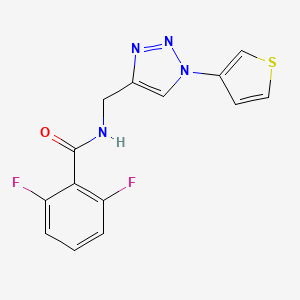

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis information for “Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone” is not available, related compounds have been synthesized. For instance, a series of novel 2,7-naphthyridines derivatives were synthesized, which included a condensed thiopyran moiety, 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile .科学的研究の応用

Synthesis and Structural Analysis

- A study focused on synthesizing a novel bioactive heterocycle related to Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone demonstrated antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its molecular stability was analyzed through both inter and intra-molecular hydrogen bonds, as well as Hirshfeld surface analysis (Prasad et al., 2018).

- Another study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, a compound synthesized from natural podocarpic acid, highlighted the crystal structure showing morpholino ring adopting a chair conformation, indicating potential for further bioactive compound development (Bakare et al., 2005).

Degradation and Stability Studies

- Research into the force degradation of a morpholinium compound related to the target molecule aimed to confirm the selectivity of Active Pharmaceutical Ingredient (API) and impurity determination methods. The study proposed possible structures of degradation products, providing insights into the stability of morpholino derivatives under various conditions (Varynskyi & Kaplaushenko, 2019).

Potential Therapeutic Applications

- A compound closely related to this compound was synthesized and evaluated for its potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the utility of morpholino derivatives in biomedical imaging (Wang et al., 2017).

Mechanistic Insights into Chemical Reactions

- Studies on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including morpholine derivatives, provided valuable mechanistic insights into the photoreactions occurring in neutral and acidified methanol. This research is fundamental for understanding the behavior of such compounds under photochemical conditions (Castellano et al., 1975).

Novel Synthetic Routes and Compound Development

- Research demonstrating the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines using a base-catalysed cascade reaction highlights innovative approaches to developing morpholine derivatives. This method opens new avenues for creating bioactive compounds with potential therapeutic applications (Marlin, 2017).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been implicated in the pi3 kinase pathway, which is often deregulated in cancer .

特性

IUPAC Name |

morpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDOAYEWYLBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B3015330.png)

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3015332.png)

![N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3015339.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)

![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride](/img/structure/B3015347.png)